molecular formula C16H11N3OS3 B3683169 4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE

4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE

Cat. No.: B3683169
M. Wt: 357.5 g/mol
InChI Key: KJAPZXJUPXQDFO-UHFFFAOYSA-N
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Description

4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate is a complex organic compound with the molecular formula C16H11N3OS3 This compound is known for its unique structure, which includes a benzothiazole moiety, a thiocyanate group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through a condensation reaction between o-aminothiophenol and a suitable aldehyde.

    Thioether Formation: The benzothiazole derivative is then reacted with chloroacetic acid to form a thioether linkage.

    Acetamido Formation: The thioether is further reacted with acetic anhydride to introduce the acetamido group.

    Thiocyanate Introduction: Finally, the compound is treated with ammonium thiocyanate in the presence of a suitable catalyst to introduce the thiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The benzothiazole moiety can be reduced under specific conditions.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiocyanate group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}phenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

[4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c17-10-22-12-7-5-11(6-8-12)18-15(20)9-21-16-19-13-3-1-2-4-14(13)23-16/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAPZXJUPXQDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE
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4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE
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4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE
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4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE
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4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE
Reactant of Route 6
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4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}PHENYL THIOCYANATE

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